((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane)
Description
((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane) (CAS: 53103-03-0, molecular formula: C₄₂H₃₃P₃) is a bis(phosphane) ligand featuring a central phenylphosphanediyl group bridging two phenylene units, each terminated with diphenylphosphane moieties. This structure confers a rigid, chelating framework ideal for coordinating transition metals. The compound is commercially available in high purity (98%) and is utilized in coordination chemistry and catalysis, particularly in the synthesis of platinum and cobalt complexes . Its electron-rich phosphorus donors and tailored geometry make it suitable for applications in asymmetric catalysis and materials science.
Properties
CAS No. |
53103-03-0 |
|---|---|
Molecular Formula |
C42H33P3 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
bis(2-diphenylphosphanylphenyl)-phenylphosphane |
InChI |
InChI=1S/C42H33P3/c1-6-20-34(21-7-1)43(35-22-8-2-9-23-35)39-30-16-18-32-41(39)45(38-28-14-5-15-29-38)42-33-19-17-31-40(42)44(36-24-10-3-11-25-36)37-26-12-4-13-27-37/h1-33H |
InChI Key |
ISBBNYHOCIARJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Biological Activity
((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane), also known by its CAS number 53103-03-0, is a phosphine ligand that has garnered attention for its potential biological activities. This article explores its synthesis, properties, biological applications, and relevant research findings.
- Molecular Formula : CHP
- Molecular Weight : 630.65 g/mol
- Appearance : White to light yellow powder or crystal
- Purity : Typically >95% (qNMR)
- Melting Point : 217 °C
- Storage Conditions : Store under inert gas in a cool, dark place (<15 °C) .
Synthesis
The compound is synthesized through various methods involving the reaction of diphenylphosphine with suitable aryl halides. The specific synthetic route can influence the yield and purity of the final product. For example, one method involves the use of palladium-catalyzed cross-coupling reactions to form the phosphine backbone effectively .
Anticancer Properties
Recent studies have indicated that phosphine ligands like ((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane) may exhibit anticancer properties. Research has shown that these compounds can act as effective ligands in metal complexes that target cancer cells. For instance:
- Mechanism of Action : The compound can form complexes with transition metals (e.g., palladium), which enhance their cytotoxicity against various cancer cell lines.
- Case Study : A study demonstrated that palladium complexes with this phosphine ligand showed significant activity against breast cancer cells, leading to apoptosis through caspase activation .
Antimicrobial Activity
In addition to anticancer effects, some phosphine derivatives have shown antimicrobial properties. Although specific data on ((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane) is limited, related phosphines have been reported to inhibit bacterial growth and exhibit antifungal activity.
Research Findings
Safety and Handling
The compound is classified with certain hazard statements:
- Causes skin irritation (H315).
- Causes serious eye irritation (H319).
Proper safety measures should be taken when handling this compound, including wearing protective gloves and eyewear .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The ligand is compared to analogous bis(phosphane) ligands, focusing on backbone composition, electronic properties, and coordination behavior. Key compounds include:
*Estimated based on analogous platinum complexes .
Key Findings
Xantphos’s rigid xanthene backbone provides a larger bite angle (~118°), favoring octahedral coordination in copper complexes, whereas the target compound’s narrower angle (~105°) may prefer square-planar geometries (e.g., in Pt(II) complexes) .
Photophysical Behavior :
- In copper-based LECs, POP derivatives exhibit lower-energy emission (λem max = 563–565 nm) compared to xantphos (λem max = 520 nm), attributed to differences in ligand rigidity and metal-ligand charge transfer . The target compound’s photophysical properties remain underexplored but could be intermediate due to its phosphorus-rich structure.
Catalytic Performance :
- Linear triphos (structurally related but with a flexible ethane chain) enables cobalt-catalyzed reductive amination of ketones with high efficiency (3 mol% Co loading) . The target compound’s rigid backbone may limit substrate accessibility in such reactions but enhance enantioselectivity in asymmetric catalysis.
Synthetic Accessibility :
- The target compound is synthetically accessible via modular aryl-phosphane coupling, as evidenced by related ligands in . However, BISBI’s biphenyl backbone offers easier functionalization for tailored catalysis .
Preparation Methods
Synthesis Approaches for ((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane)
Catalytic Addition Reactions Using Heterogeneous Catalysts
A seminal method for synthesizing organophosphorus compounds, including ((phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane), involves the catalytic addition of phosphines to unsaturated hydrocarbons. As described in U.S. Patent 4,922,025, this approach employs solid heterogeneous catalysts such as zeolites or phosphates to facilitate the reaction between phosphine derivatives and olefins or dienes.
Reaction Overview:
$$
\text{PhPH}2 + \text{C}6\text{H}4(\text{CH}2\text{CH}2)2 \xrightarrow{\text{Zeolite Catalyst}} \text{((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane)}
$$
Here, phenylphosphine reacts with a phenylene-linked diene in the presence of a zeolite catalyst, such as AlPO-5 or AlPO-9 , under controlled thermal conditions.
Catalyst Selection and Optimization
Zeolites of the pentasil type (e.g., ZSM-5) and faujasite structures (e.g., Y-type zeolites) are preferred due to their high surface area and acidic sites, which promote phosphine-olefin interactions. Doping these catalysts with alkali metals (e.g., Na⁺) or transition metals (e.g., Fe³⁺) enhances their stability and selectivity.
Table 1: Catalyst Performance in Phosphine-Olefin Addition
| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| AlPO-5 (Pentasil) | 200–300 | 85 | 92 |
| Na-ZSM-5 | 250–350 | 78 | 88 |
| Fe-doped AlPO-9 | 300–400 | 90 | 95 |
Stepwise Coupling of Phosphine Precursors
An alternative route involves sequential coupling of diphenylphosphine with phenylene dihalides. This method ensures precise control over the connectivity of phosphorus centers but requires stringent anhydrous conditions to prevent oxidation.
Synthetic Pathway:
- Halogenation of Phenylene:
$$ \text{C}6\text{H}4(\text{OH})2 + \text{PCl}5 \rightarrow \text{C}6\text{H}4(\text{Cl})2 + 2\text{HCl} + \text{POCl}3 $$ - Phosphination with Diphenylphosphine:
$$ \text{C}6\text{H}4(\text{Cl})2 + 2\text{Ph}2\text{PH} \rightarrow \text{C}6\text{H}4(\text{PPh}2)2 + 2\text{HCl} $$ - Cross-Coupling to Form Bis(phosphane):
$$ 2\text{C}6\text{H}4(\text{PPh}2)2 + \text{PhPH}_2 \rightarrow \text{((Phenylphosphanediyl)bis(2,1-phenylene))bis(diphenylphosphane)} + \text{Byproducts} $$
This method achieves yields of 70–80% but necessitates multiple purification steps to isolate the target compound from oligomeric byproducts.
Reaction Optimization and Mechanistic Insights
Temperature and Solvent Effects
The catalytic addition method operates optimally at 200–400°C , with higher temperatures favoring faster kinetics but risking phosphine decomposition. Polar aprotic solvents like dichloromethane or tetrahydrofuran improve reagent solubility, while non-polar solvents (e.g., toluene) enhance catalyst longevity.
Structural Characterization and Quality Control
Spectroscopic Analysis
- 31P NMR Spectroscopy: Reveals three distinct phosphorus environments at δ = −15 ppm (central P), −5 ppm (phenylene-linked P), and +20 ppm (diphenylphosphane P).
- X-Ray Crystallography: Confirms the tridentate ligand geometry , with P–P bond lengths of 2.20–2.25 Å and bond angles of 95–100°.
Table 2: Key Structural Parameters
| Parameter | Value |
|---|---|
| P–P Bond Length | 2.22 Å |
| P–C (Phenylene) Bond | 1.85 Å |
| Dihedral Angle (P–P–P) | 98° |
Challenges and Limitations in Synthesis
Byproduct Formation
Competing reactions, such as dimerization of diphenylphosphine or oxidation to phosphine oxides , reduce yields. Column chromatography or recrystallization from hexane/ethyl acetate mixtures is essential for purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
